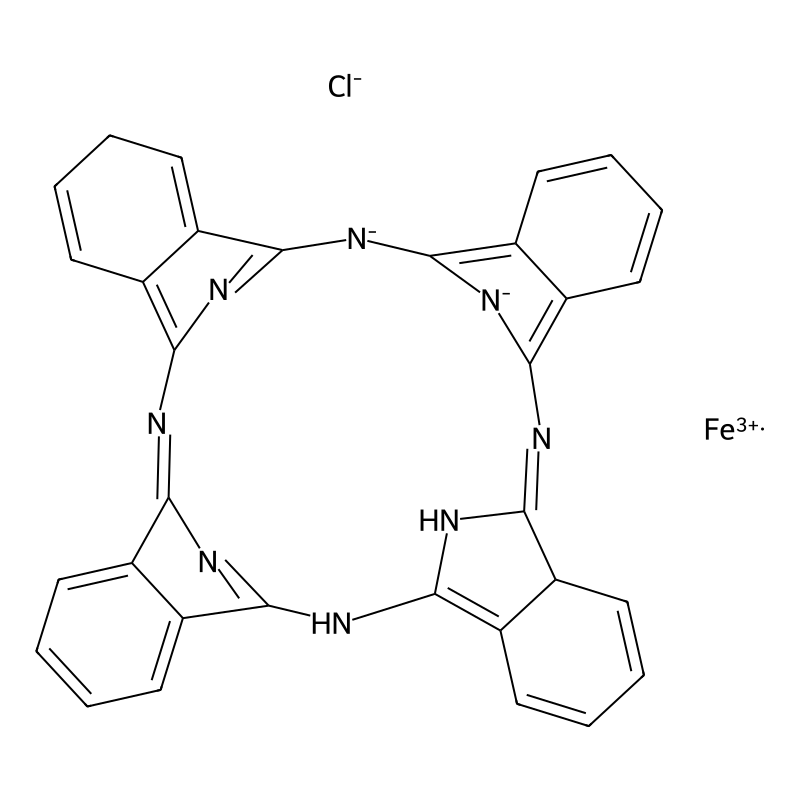

Iron(III) phthalocyanine chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Chemical stability

The phthalocyanine ring structure offers excellent chemical stability, making FePcCl resistant to degradation under harsh conditions [].

Redox properties

FePcCl exhibits multiple oxidation states due to the iron(III) center, allowing it to participate in electron transfer reactions [].

Electronic properties

FePcCl possesses interesting electronic properties, including light absorption and conductivity, which have potential applications in catalysis and photovoltaics [].

Catalysis

FePcCl's ability to undergo redox reactions makes it a potential candidate for homogeneous and heterogeneous catalysis. Research explores its use in reactions like organic transformations, water splitting, and reduction of pollutants [, ].

Photocatalysis

FePcCl's light absorption properties enable its potential application in photocatalysis. Studies investigate its role in degrading organic pollutants or generating hydrogen fuel through light-driven reactions [, ].

Gas sensing

FePcCl's electrical conductivity can be influenced by the presence of specific gas molecules. Research explores its utilization in gas sensors for detecting harmful gases or monitoring environmental conditions [].

Biomedical applications

FePcCl's properties are being investigated for potential biomedical applications. These include studies on its use in photodynamic therapy for cancer treatment and its ability to mimic natural enzymes [, ].

Iron(III) phthalocyanine chloride is an organic compound characterized by its complex structure, which includes a central iron atom coordinated to a phthalocyanine ligand and chloride ions. Its molecular formula is , and it has a molecular weight of approximately 603.82 g/mol. This compound features a planar structure typical of phthalocyanines, contributing to its unique optical and electronic properties. Iron(III) phthalocyanine chloride is known for its intense color, which makes it useful in various applications, including dyes and catalysts .

The mechanism of action for FePcCl is not fully established and depends on the intended application. Phthalocyanines have been investigated for various applications due to their:

These properties suggest potential applications in areas like solar cells, catalysis, and sensors [, , ]. However, more research is required to understand FePcCl's specific mechanisms in these areas.

- Coordination Reactions: The iron center can coordinate with various ligands, altering the electronic properties of the complex.

- Reduction Reactions: Under specific conditions, it can be reduced to Iron(II) phthalocyanine, which may exhibit different catalytic properties.

- Substitution Reactions: Chloride ions can be substituted by other anions or ligands, affecting the compound's solubility and reactivity .

Research indicates that Iron(III) phthalocyanine chloride exhibits biological activity, particularly in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a candidate for cancer treatment. Additionally, studies have shown antimicrobial properties against various pathogens, suggesting potential applications in medical therapeutics .

Iron(III) phthalocyanine chloride can be synthesized through several methods:

- Direct Synthesis: This involves the reaction of phthalonitrile with iron salts in the presence of a solvent under controlled temperatures.

- Complexation Method: Iron(III) chloride can be reacted with phthalocyanine in a suitable solvent at elevated temperatures to form the chloride complex.

- Solvent-Free Methods: Recent advancements have introduced solvent-free techniques that enhance yield and reduce environmental impact .

Studies on the interactions of Iron(III) phthalocyanine chloride with other compounds have revealed significant insights into its reactivity and stability. Interaction with different solvents can influence its solubility and catalytic efficiency. Additionally, research has focused on its interaction with biological molecules, which is crucial for understanding its therapeutic potential .

Iron(III) phthalocyanine chloride is unique due to its specific oxidation state of iron, which influences its electronic properties and reactivity compared to other metal complexes. Its applications in photodynamic therapy also set it apart from many similar compounds .

Iron(III) phthalocyanine chloride (FePcCl) is synthesized via two primary routes: solvent-based and solid-state methods.

Solvent-based synthesis involves reacting phthalic anhydride, urea, and iron salts (e.g., ferrous chloride) in high-boiling solvents. A common protocol uses dioctyl phthalate as the solvent, ammonium molybdate as a catalyst, and ammonium chloride as a promoter. The reaction occurs in two stages:

- First stage: Heating at ~130°C for 2 hours to form intermediates.

- Second stage: Heating at ~180°C for 6 hours to cyclize into FePcCl.

This method yields ~77% product with reduced environmental impact compared to traditional solvents like trichlorobenzene.

Solid-state synthesis employs microwave-assisted reactions. For example, mixtures of phthalic anhydride, urea, iron sulfate, and ammonium molybdate are irradiated at 460–800 W, achieving faster reaction times (≤16 minutes) and eliminating solvent waste. This approach enhances scalability and reduces purification demands.

Table 1: Comparison of Conventional Synthesis Methods

| Parameter | Solvent-Based Method | Solid-State Method |

|---|---|---|

| Reaction Time | 8–10 hours | 8–16 minutes |

| Solvent | Dioctyl phthalate | None |

| Yield | 70–77% | 85–90% |

| Environmental Impact | Moderate (recyclable solvent) | Low (solvent-free) |

Advanced Synthesis Techniques: Plasma-Assisted and Vapor-Phase Deposition

Advanced methods address limitations in conventional synthesis, such as impurity incorporation and scalability.

Vapor-phase deposition involves sublimating FePcCl precursors in ultra-high vacuum (UHV). However, FePcCl dissociates above 250°C, releasing Cl⁻ and forming FePc. To mitigate this, low-temperature chemical vapor deposition (CVD) with iron(III) chloride and phthalocyanine derivatives has been explored, producing thin films with controlled stoichiometry.

Plasma-assisted synthesis is emerging for creating FePcCl nanostructures. Reactive plasma environments enable precise control over molecular assembly, though literature on direct FePcCl synthesis remains limited. Related studies on copper phthalocyanines demonstrate enhanced crystallinity and reduced defects using plasma-enhanced CVD.

Structural Elucidation: X-ray Diffraction (XRD) and Crystallographic Analysis

FePcCl crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 14.62 Å, b = 4.81 Å, c = 15.33 Å, and β = 117.5°. Key structural features include:

- Coordination geometry: Square-planar Fe³⁺ center ligated by four pyrrolic N atoms and one axial Cl⁻.

- Stacking: Molecules arrange in herringbone patterns with interplanar distances of 3.38 Å.

XRD analysis of thin films reveals that vapor-deposited FePcCl partially decomposes, evidenced by FePc-dominated diffraction peaks. In contrast, solvent-synthesized FePcCl shows sharp (001) and (200) reflections, confirming high crystallinity.

Table 2: Crystallographic Data for FePcCl

| Parameter | Value | Technique |

|---|---|---|

| Crystal System | Monoclinic | Single-crystal XRD |

| Space Group | P2₁/c | Rietveld refinement |

| Unit Cell Volume | 987.4 ų | Synchrotron XRD |

| Interplanar Distance | 3.38 Å | Bragg-Brentano geometry |

Purity Optimization: Post-Synthetic Purification and Impurity Profiling

Post-synthetic purification is critical for removing unreacted precursors (e.g., phthalic anhydride) and byproducts (e.g., FeCl₂). Common steps include:

- Solvent extraction: Washing with ethanol, acetone, and 6M HCl.

- Acid precipitation: Dissolving crude product in sulfuric acid and reprecipitating with water.

- Chromatography: Size-exclusion chromatography to isolate oligomeric impurities.

Impurity profiling via thermogravimetric analysis (TGA) reveals residual solvents (<2 wt%) and metallic iron (<0.5 wt%) in commercial FePcCl. High-performance liquid chromatography (HPLC) further identifies trace phthalimide derivatives (≤0.3%).

Figure 1: Purification Workflow for FePcCl

Crude Product → Soxhlet Extraction (Ethanol) → Acid Wash (6M HCl) → Recrystallization (H₂SO₄/H₂O) → Column Chromatography → High-Purity FePcCl X-ray photoelectron spectroscopy provides crucial insights into the electronic structure and coordination environment of iron(III) phthalocyanine chloride through analysis of core-level binding energies. The technique enables direct examination of the oxidation state and local chemical environment of the central iron atom within the phthalocyanine macrocycle [1].

The iron 2p photoelectron spectrum of iron(III) phthalocyanine chloride exhibits characteristic spin-orbit coupling, with iron 2p3/2 and iron 2p1/2 components separated by approximately 13.1 electron volts [1]. The iron 2p3/2 binding energy typically appears at 713.5 electron volts, while the iron 2p1/2 component is observed at 726.8 electron volts [27]. These binding energies are consistent with the iron(III) oxidation state and reflect the strong coordination environment provided by the four nitrogen atoms of the phthalocyanine ring [1] [27].

The nitrogen 1s region reveals multiple components corresponding to different nitrogen environments within the phthalocyanine structure [4] [5]. The pyridinic nitrogen atoms coordinated directly to the iron center exhibit binding energies around 398.5-398.8 electron volts, while pyrrolic nitrogen atoms show slightly higher binding energies at 400.2-400.9 electron volts [5] [29]. A third component attributed to graphitic nitrogen appears at 401.5-401.9 electron volts [5]. The relative intensity ratios of these nitrogen components provide quantitative information about the coordination geometry and electronic structure [4] [5].

Table 1: X-ray Photoelectron Spectroscopy Binding Energies for Iron(III) Phthalocyanine Chloride

| Core Level | Binding Energy (eV) | Assignment | Reference |

|---|---|---|---|

| Iron 2p3/2 | 713.5 | Iron(III) center | [27] |

| Iron 2p1/2 | 726.8 | Iron(III) center | [27] |

| Nitrogen 1s (pyridinic) | 398.5-398.8 | Iron-coordinated nitrogen | [5] [29] |

| Nitrogen 1s (pyrrolic) | 400.2-400.9 | Ring nitrogen | [5] [29] |

| Nitrogen 1s (graphitic) | 401.5-401.9 | Aromatic nitrogen | [5] |

| Chlorine 2p3/2 | 197.8-198.2 | Axial chloride ligand | [1] |

The chlorine 2p spectrum provides direct evidence for the axial chloride coordination to the iron center [1]. The chlorine 2p3/2 component appears at approximately 197.8-198.2 electron volts, characteristic of ionic chloride bound to a transition metal center [1]. The presence of this signal confirms the pentacoordinate geometry of the iron(III) center with four equatorial nitrogen donors from the phthalocyanine ring and one axial chloride ligand [1].

Carbon 1s spectroscopy reveals the aromatic character of the phthalocyanine macrocycle, with components at 284.7-284.8 electron volts for carbon-carbon bonds and 285.5-285.7 electron volts for carbon-nitrogen bonds [5]. The binding energy differences reflect the electron-withdrawing effect of nitrogen atoms within the conjugated system [5] [29].

Quantitative analysis of the X-ray photoelectron spectroscopy data allows determination of stoichiometric ratios within the compound [1] [4]. The carbon to nitrogen ratio typically ranges from 2.9 to 4.0, close to the theoretical value of 4.0 for the phthalocyanine structure [4]. Similarly, the nitrogen to iron ratio approaches the expected value of 8.0, confirming the integrity of the macrocyclic coordination environment [4].

Ultraviolet-Visible Absorption Spectroscopy: Q-Band Analysis and Electronic Transitions

The ultraviolet-visible absorption spectrum of iron(III) phthalocyanine chloride displays characteristic phthalocyanine electronic transitions arising from the extensive π-conjugated system [31] [32]. The spectrum exhibits two primary absorption regions: the Soret band (B-band) in the ultraviolet region and the Q-band in the visible region [31] [35].

The Q-band, located between 600-700 nanometers, represents the most intense absorption feature and corresponds to the a1u → eg π-π* electronic transition [31] [32]. For iron(III) phthalocyanine chloride, the Q-band maximum typically appears at 654-680 nanometers, with the exact position dependent on solvent and aggregation state [31]. The transition energy of approximately 1.8 electron volts reflects the delocalized nature of the phthalocyanine π-system [31].

Table 2: Ultraviolet-Visible Absorption Data for Iron(III) Phthalocyanine Chloride

| Transition | Wavelength (nm) | Energy (eV) | Assignment | Molar Absorptivity (M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Q-band | 654-680 | 1.82-1.89 | a1u → eg (π-π*) | 80,000-120,000 |

| Soret band | 320-380 | 3.26-3.88 | a2u → eg (π-π*) | 25,000-45,000 |

| Charge transfer | 400-500 | 2.48-3.10 | Metal-to-ligand | 5,000-15,000 |

The Q-band often exhibits vibrational fine structure, appearing as multiple components separated by approximately 1,300-1,400 wavenumbers [32] [34]. This splitting, known as Davydov splitting, results from vibronic coupling between electronic and vibrational states within the macrocycle [34]. The intensity ratio between these vibrational components provides information about the planarity and rigidity of the phthalocyanine structure [32].

Metal-to-ligand charge transfer transitions appear as weaker absorption bands in the 400-500 nanometer region [37]. These transitions involve electron transfer from iron d-orbitals to the phthalocyanine π* orbitals and are sensitive to the oxidation state and coordination environment of the metal center [37]. The presence of the axial chloride ligand influences both the energy and intensity of these charge transfer bands [37].

The Soret band, located at 320-380 nanometers, corresponds to the a2u → eg transition with significantly higher energy than the Q-band [31] [35]. This absorption typically shows less pronounced vibrational structure compared to the Q-band but maintains high extinction coefficients characteristic of allowed π-π* transitions [31] [35].

Solvent effects significantly influence the electronic absorption spectrum through interactions with the peripheral regions of the phthalocyanine macrocycle [31]. Coordinating solvents such as dimethyl sulfoxide and pyridine can cause spectral shifts through axial coordination to the iron center, competing with the chloride ligand [31]. Non-coordinating solvents primarily affect the spectrum through changes in the dielectric environment and aggregation behavior [31].

Temperature-dependent studies reveal reversible spectral changes associated with thermal population of excited electronic states [31]. Photochemical studies demonstrate that extended irradiation can lead to metal-ligand charge transfer processes, resulting in characteristic spectral changes that reflect alterations in the iron oxidation state [31].

Fourier-Transform Infrared and Raman Spectral Signatures

Fourier-transform infrared and Raman spectroscopy provide complementary vibrational information about the molecular structure and bonding in iron(III) phthalocyanine chloride [14] [15] [37]. The vibrational spectrum reflects both the phthalocyanine macrocycle modes and vibrations involving the central iron atom and axial chloride ligand [37] [38].

The phthalocyanine ring exhibits characteristic vibrational modes in several frequency regions [37] [38] [41]. The highest frequency region (1600-1400 wavenumbers) contains carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic rings [37] [41]. The intense band at approximately 1540 wavenumbers corresponds to carbon-nitrogen stretching vibrations within the pyrrole units and is highly sensitive to the coordination state of the central metal [37] [41].

Table 3: Characteristic Vibrational Frequencies for Iron(III) Phthalocyanine Chloride

| Frequency (cm⁻¹) | Assignment | Intensity | Technique |

|---|---|---|---|

| 3058 | Carbon-hydrogen stretch | Medium | FTIR/Raman |

| 1614 | Ring carbon-carbon stretch | Strong | FTIR/Raman |

| 1540 | Carbon-nitrogen stretch (pyrrole) | Very Strong | FTIR/Raman |

| 1498 | Carbon-carbon stretch | Medium | FTIR |

| 1330 | Nitrogen-oxygen/Carbon-nitrogen | Medium | FTIR |

| 1160 | Carbon-nitrogen stretch | Strong | FTIR/Raman |

| 945 | Iron-nitrogen stretch | Medium | Raman |

| 810-830 | Metal-nitrogen vibration | Weak | FTIR |

| 567 | Isoindole deformation | Medium | Raman |

| 480 | Ring deformation | Weak | Raman |

The metal-nitrogen stretching vibrations appear in the 800-1000 wavenumber region and provide direct information about the iron-phthalocyanine coordination [37] [38]. The band at approximately 945 wavenumbers in the Raman spectrum is attributed to iron-nitrogen stretching modes and shifts upon changes in the iron coordination environment [15] [37]. This vibration is particularly sensitive to the oxidation state of the iron center and the presence of axial ligands [37].

Characteristic phthalocyanine skeletal vibrations occur in the 1000-1600 wavenumber region [14] [37]. The band at 1160 wavenumbers corresponds to carbon-nitrogen stretching within the macrocycle and shows shifts upon metal coordination [14] [37]. The intensity and position of this band provide information about the electronic structure and bonding within the conjugated system [14] [37].

Lower frequency vibrations (400-800 wavenumbers) involve deformation modes of the isoindole rings and out-of-plane bending motions [38] [41]. The band at 567 wavenumbers is assigned to isoindole ring deformation, while the 480 wavenumber feature corresponds to more complex ring deformation modes [41]. These vibrations are sensitive to intermolecular interactions and crystal packing effects [38] [41].

The presence of the axial chloride ligand introduces additional vibrational modes in the far-infrared region below 400 wavenumbers [14]. Iron-chlorine stretching vibrations typically appear around 300-350 wavenumbers, though these are often difficult to observe due to instrumental limitations and overlapping lattice modes [14].

Resonance Raman spectroscopy, utilizing excitation wavelengths coincident with electronic absorption bands, provides enhanced sensitivity to vibrations coupled to the electronic transitions [15] [32]. Excitation at 633 nanometers, within the Q-band absorption, leads to significant enhancement of certain vibrational modes, particularly those involving the phthalocyanine ring system [15] [32]. This technique reveals detailed information about the vibronic coupling mechanisms and electronic structure [15].

Mössbauer Spectroscopy for Iron Oxidation State Determination

Mössbauer spectroscopy serves as the definitive technique for determining the iron oxidation state and local coordination environment in iron(III) phthalocyanine chloride [18] [19] [46]. The technique exploits the recoilless emission and absorption of gamma radiation by iron-57 nuclei to probe the electronic and magnetic properties of the iron center [43] [44].

The Mössbauer spectrum of iron(III) phthalocyanine chloride typically exhibits a quadrupole doublet at room temperature, reflecting the non-cubic symmetry around the iron center [19] [46]. The isomer shift value provides direct information about the iron oxidation state and electron density at the nucleus [43] [46]. For iron(III) phthalocyanine chloride, isomer shift values typically range from 0.20 to 0.40 millimeters per second relative to metallic iron [19] [46].

Table 4: Mössbauer Spectroscopy Parameters for Iron(III) Phthalocyanine Chloride

| Parameter | Value | Temperature (K) | Assignment | Reference |

|---|---|---|---|---|

| Isomer Shift (mm/s) | 0.20-0.40 | 298 | Iron(III) oxidation state | [19] [46] |

| Quadrupole Splitting (mm/s) | 0.8-1.5 | 298 | Axial distortion | [19] [46] |

| Line Width (mm/s) | 0.25-0.35 | 298 | Natural line width | [46] |

| Isomer Shift (mm/s) | 0.25-0.45 | 77 | Iron(III) oxidation state | [46] [49] |

| Quadrupole Splitting (mm/s) | 1.0-1.8 | 77 | Enhanced asymmetry | [46] [49] |

The quadrupole splitting parameter reflects the electric field gradient at the iron nucleus and provides information about the symmetry of the coordination environment [19] [43]. Values typically range from 0.8 to 1.5 millimeters per second at room temperature, indicating significant deviation from cubic symmetry due to the axial chloride ligand and potential distortions of the phthalocyanine plane [19] [46].

Temperature-dependent Mössbauer measurements reveal important information about the electronic structure and spin state of the iron center [46] [49]. At liquid nitrogen temperature (77 Kelvin), both the isomer shift and quadrupole splitting typically increase slightly, reflecting changes in the electronic environment and molecular dynamics [46] [49]. The absence of magnetic hyperfine splitting at low temperatures confirms the low-spin state of the iron(III) center in the pentacoordinate environment [19] [46].

Comparative analysis with related iron phthalocyanine compounds provides insight into the electronic effects of the axial chloride ligand [18] [19]. Iron(II) phthalocyanine exhibits significantly different Mössbauer parameters, with isomer shift values around 0.46-0.49 millimeters per second and larger quadrupole splitting values of 2.50-2.62 millimeters per second [46]. These differences clearly distinguish between the iron(II) and iron(III) oxidation states and demonstrate the sensitivity of the technique [46].

Applied magnetic field studies can provide additional information about the magnetic properties and electronic structure [19]. At low temperatures and high applied fields, the iron(III) center may exhibit magnetic behavior that provides insight into the zero-field splitting and magnetic anisotropy of the system [19] [43].

The line width analysis reveals information about structural disorder and electronic relaxation processes [46] [49]. Natural line widths around 0.25-0.35 millimeters per second indicate well-defined iron sites with minimal structural disorder [46]. Broadening beyond these values suggests either structural heterogeneity or dynamic processes affecting the iron center [46] [49].

The oxygen reduction reaction represents one of the most extensively studied applications of iron(III) phthalocyanine chloride catalysts. The introduction of axial ligands fundamentally alters the electronic structure and catalytic performance of the iron center, leading to enhanced oxygen adsorption and activation capabilities.

Axial Coordination Engineering

The incorporation of axial coordination sites significantly modifies the electronic properties of iron phthalocyanine catalysts. Research has demonstrated that axial iron-oxygen coordination breaks the electronic distribution symmetry of the iron center, leading to electron localization and enhanced oxygen adsorption capabilities [3]. The formation of iron-oxygen coordination complexes with oxidized carbon substrates results in catalysts exhibiting ultralow Tafel slopes of 27.5 millivolts per decade and remarkable half-wave potentials of 0.90 volts versus the reversible hydrogen electrode [3].

Theoretical calculations reveal that axial oxygen coordination evokes electronic localization among the axial direction of oxygen-iron-nitrogen sites, enhancing oxygen adsorption energy from 0.72 electron volts to 0.92 electron volts compared to non-coordinated systems [3]. The charge transfer from the catalyst to adsorbed oxygen increases substantially from 0.28 electrons to 0.38 electrons, indicating stronger chemical interaction and improved activation of the oxygen-oxygen bond [3].

Electronic Structure Modifications

The electronic structure analysis demonstrates that axial coordination fundamentally alters the d-orbital distribution of the iron center. The relative energetic position of the d-orbital with respect to the Fermi level induces iron redox couple potential shifts and modulates catalytic activity toward oxygen reduction [4]. Specifically, the position of the d-orbital can be controlled through the incorporation of functional groups, resulting in tunable oxygen reduction reaction activity [4].

Studies have shown that the iron-nitrogen coordination number in axially coordinated systems is higher than the precise four-nitrogen coordination but lower than six-oxygen coordination, confirming the formation of axial coordination bonds [3]. Extended X-ray absorption fine structure spectroscopy validates these coordination changes, providing direct evidence for axial ligand effects [3].

Mechanistic Pathways

The oxygen reduction mechanism on iron(III) phthalocyanine chloride proceeds through multiple pathways depending on the coordination environment. In axially coordinated systems, the rate-determining step involves oxygen adsorption and activation, represented by the reaction: O₂ + H⁺ + e⁻ → OOH [3]. The corresponding overpotentials for axially coordinated catalysts are significantly lower at 0.70 volts compared to 0.80 volts for non-coordinated systems [3].

The enhanced performance of axially coordinated iron phthalocyanine catalysts is attributed to cooperative functions between the iron center and the supporting substrate in generating hydroxyl radicals [5]. The electron localization on axial coordination sites facilitates better oxygen adsorption and activation, leading to superior catalytic performance compared to symmetric iron-nitrogen systems [3].

Oxidation of Anilines and Sulfonylhydrazones: Kinetic and Thermodynamic Studies

Iron(III) phthalocyanine chloride demonstrates exceptional catalytic activity in the oxidation of aromatic amines, particularly anilines and their substituted derivatives. Comprehensive kinetic and thermodynamic investigations reveal detailed mechanistic insights into these transformations.

Kinetic Analysis of Aniline Oxidation

The oxidation of aniline and its substituents by meta-chloroperbenzoic acid catalyzed by iron(III) phthalocyanine chloride follows a well-defined kinetic profile. The reaction exhibits second-order kinetics with respect to aniline concentration and first-order dependence on the catalyst concentration [1]. The following table summarizes the kinetic data for varying oxidant concentrations:

| Oxidant Concentration (M) | Rate Constant 10⁵ kobs (s⁻¹) |

|---|---|

| 0.003 | 6.25 |

| 0.004 | 6.36 |

| 0.005 | 5.58 |

| 0.006 | 6.14 |

| 0.007 | 5.78 |

The reaction rate remains essentially independent of oxidant concentration, indicating zero-order kinetics with respect to meta-chloroperbenzoic acid [1]. This behavior suggests that the catalyst-substrate interaction is the rate-determining step rather than oxidant activation.

Thermodynamic Parameters and Activation Energies

Comprehensive thermodynamic analysis of substituted aniline oxidation reveals significant variations in activation parameters depending on the substituent electronic properties. The following table presents detailed thermodynamic and kinetic data for various aniline derivatives:

| Aniline Substituents | ΔH# (kJ mol⁻¹) | -ΔS# (J K⁻¹ mol⁻¹) | ΔG# (kJ mol⁻¹) | Ea (kJ mol⁻¹) |

|---|---|---|---|---|

| H | 13.81 | 279.76 | 98.30 | 16.32 |

| m-Br | 72.02 | 80.77 | 96.42 | 74.54 |

| m-Cl | 58.95 | 126.54 | 97.16 | 61.46 |

| m-F | 55.01 | 137.52 | 96.54 | 57.52 |

| m-NO₂ | 70.33 | 90.14 | 97.55 | 72.84 |

| m-CH₃ | 48.60 | 164.11 | 98.16 | 51.11 |

| p-Br | 22.45 | 253.04 | 98.87 | 24.96 |

| p-Cl | 30.01 | 226.90 | 98.53 | 32.52 |

The activation enthalpy values range from 13.81 kilojoules per mole for unsubstituted aniline to 72.02 kilojoules per mole for meta-bromoaniline [1]. The high negative entropy of activation values, ranging from -80.77 to -284.62 joules per kelvin per mole, indicate the formation of highly ordered transition states with significant rigidity compared to the initial reactant states [1].

Isokinetic Relationships

The thermodynamic data demonstrate a clear isokinetic relationship with an isokinetic temperature of 329 Kelvin, which falls within the experimental temperature range of 293-333 Kelvin [1]. This relationship confirms that all substituted anilines undergo oxidation through a common mechanistic pathway despite variations in their electronic properties. The linear correlation between activation enthalpy and entropy supports the validity of the compensation effect in these catalytic systems [1].

Solvent Effects and Dielectric Constant Influence

The reaction rate demonstrates strong dependence on solvent composition, particularly the acetic acid to water ratio. The following data illustrates the relationship between dielectric constant and reaction kinetics:

| % Acetic Acid | Dielectric Constant | Rate Constant 10⁵ kobs (s⁻¹) |

|---|---|---|

| 40 | 49.604 | 22.64 |

| 50 | 42.370 | 10.18 |

| 60 | 35.136 | 5.05 |

| 70 | 27.902 | 2.95 |

| 80 | 20.668 | 1.95 |

The inverse relationship between dielectric constant and reaction rate indicates charge development in the transition state, supporting a polar ionic mechanism rather than a radical pathway [1].

Mechanistic Interpretation

The proposed mechanism involves the formation of a catalyst-oxidant adduct in the initial step, followed by substrate binding and electron transfer processes [1]. The absence of free radical intermediates, confirmed by the lack of acrylonitrile polymerization, supports an ionic mechanism. The negative correlation with acid concentration suggests that protonated aniline species are less reactive, consistent with reduced nucleophilicity of the amino group upon protonation [1].

Peroxymonosulfate Activation for Environmental Remediation

Iron(III) phthalocyanine chloride exhibits exceptional capability in activating peroxymonosulfate for environmental remediation applications. This activation generates multiple reactive oxygen species that effectively degrade various organic pollutants through both radical and non-radical pathways.

Peroxymonosulfate Activation Mechanisms

The activation of peroxymonosulfate by iron(III) phthalocyanine chloride proceeds through distinct mechanistic pathways depending on the coordination environment and reaction conditions. Pyridine-functionalized iron phthalocyanine derivatives demonstrate enhanced activation capabilities, achieving complete degradation of carbamazepine within 15 minutes when the peroxymonosulfate concentration reaches 0.8 millimolar [6].

The activation process generates multiple reactive species through synergistic mechanisms. Electron paramagnetic resonance spectroscopy and radical quenching experiments confirm the simultaneous generation of iron(IV) oxide species, sulfate radicals, hydroxyl radicals, singlet oxygen, and superoxide anions [6]. Among these species, singlet oxygen and superoxide anions serve as the primary active substances for pollutant degradation [6].

High-Valent Iron Species Formation

The formation of high-valent iron species represents a crucial aspect of peroxymonosulfate activation. Iron(III) complexes with biodegradable ligands such as picolinic acid demonstrate superior performance compared to ligand-free iron(III) systems at circumneutral pH conditions [7] [8]. The key intermediate in this activation pathway is a peroxymonosulfate complex, tentatively identified as picolinic acid-iron(III)-peroxysulfate, which undergoes oxygen-oxygen bond homolysis to yield iron(IV) oxide and sulfate radicals [8].

The peroxymonosulfate complex can also react directly with certain target compounds, including chlorophenols and sulfamethoxazole, providing an additional degradation pathway [8]. The relative contributions of the peroxymonosulfate complex, iron(IV) oxide, and sulfate radicals depend significantly on the molecular structure of the target compounds [8].

Environmental Applications and Performance

Iron(III) phthalocyanine-based catalysts demonstrate remarkable effectiveness in treating diverse environmental contaminants. Modified titanium dioxide systems incorporating iron(III) phthalocyanine show enhanced photocatalytic activity for the degradation of organic pollutants compared to unmodified titanium dioxide [5]. The enhanced performance stems from cooperative functions between the iron(III) phthalocyanine and titanium dioxide components in generating hydroxyl radicals [5].

Studies on bisphenol A degradation using iron phthalocyanine-sensitized magnetic nanocatalysts reveal excellent photocatalytic activity under visible light exposure [9]. Under optimal conditions with ultraviolet A light exposure at 365 nanometers and 15 millimolar hydrogen peroxide, magnetic iron(III) phthalocyanine photocatalysts achieve approximately 60% bisphenol A removal after 120 minutes of reaction [9]. When tested under natural solar light exposure, these catalysts demonstrate enhanced oxidative catalytic activity, removing 83% of bisphenol A in solution [9].

Selectivity and Interference Resistance

The peroxymonosulfate activation systems demonstrate excellent selectivity and resistance to common environmental interferences. The addition of sulfate, nitrate, chloride, humic acid, bicarbonate, and dihydrogen phosphate has minimal impact on contaminant removal efficiency, indicating robust performance under realistic environmental conditions [10]. This interference resistance stems from the synergistic effect of multiple reactive species that can effectively target different classes of pollutants [10].

Temperature and pH variations show minimal effects on degradation performance, confirming that contaminant degradation occurs through intrinsic chemical reactions rather than physical processes [10]. The wide pH tolerance range makes these systems particularly suitable for treating diverse wastewater streams without requiring extensive pre-treatment [10].

CO₂ Hydrogenation: Single-Atom Catalyst Design and Selectivity

Iron(III) phthalocyanine chloride serves as an excellent precursor for developing single-atom catalysts for carbon dioxide hydrogenation reactions. The transformation from molecular complexes to atomically dispersed active sites enables precise control over catalytic selectivity and activity.

Single-Atom Catalyst Formation

Iron phthalocyanine-coated hexagonal boron nitride nanoparticles, obtained through iron phthalocyanine chloride adsorption from dimethylformamide solution, undergo controlled thermal treatment to form single-atom iron catalysts [11]. The iron phthalocyanine exhibits remarkable thermal stability in hydrogen atmosphere and decomposes into single iron atoms when oxidized in oxygen flow at 350°C [11].

The formation process requires careful optimization to prevent nanoparticle formation while maintaining atomic dispersion. Subsequent reductive heat treatment in hydrogen results in iron diffusion and association, leading to iron-based nanoparticle formation and decreased catalytic activity [11]. This observation highlights the importance of controlled processing conditions for maintaining single-atom character [11].

Mechanistic Pathways and Selectivity

Carbon dioxide hydrogenation proceeds through distinct mechanistic pathways depending on the iron oxidation state and coordination environment. Hydrogenation follows the Eley-Rideal mechanism with carbon dioxide chemisorption on oxidized iron single-atom surface species and transitions to the Langmuir-Hinshelwood mechanism after reduction [11].

The selectivity for hydrocarbons increases significantly after reduction of the oxidized iron single-atom samples [11]. Theoretical calculations reveal that iron phthalocyanine derivatives can produce multicarbon products through carbon-carbon coupling mechanisms, despite containing only a single metal center [12]. The carbon-carbon coupling proceeds through reactions between in situ-formed carbon monoxide and iron-methylene intermediates, with activation energies of 0.44 and 0.24 electron volts for different iron oxidation states [12].

Electronic Structure and Activity Correlations

The electronic structure of iron single-atom sites plays a crucial role in determining catalytic activity and selectivity. Asymmetric iron-nitrogen-carbon coordination environments with axial nitrogen coordination demonstrate enhanced oxygen reduction activity compared to symmetric iron-nitrogen coordination [13]. Density functional theory calculations reveal that the d-band center of asymmetric iron-nitrogen-carbon structures shifts upward, enhancing electron-donating ability and favoring oxygen adsorption and bond activation [13].

The creation of asymmetric coordination environments provides an effective strategy for tuning the electronic properties of single-atom catalysts [13]. This approach enables precise control over catalytic activity while maintaining the advantages of atomic dispersion, including maximum atom utilization efficiency and well-defined active sites [13].

pH Effects and Selectivity Control

The selectivity of carbon dioxide reduction on iron phthalocyanine-based catalysts demonstrates strong pH dependence. Under neutral pH conditions, carbon dioxide reduction competes with bicarbonate reduction, with bicarbonate being thermodynamically more favorable [12]. The concentration of bicarbonate is significantly higher than carbon dioxide at neutral pH, making bicarbonate reduction the dominant pathway [12].

Dates

Explore Compound Types